molecular formula C26H28N2O7 B6341371 Boc-l-trp(formyl)-o-ch2-phi-ch2-cooh CAS No. 1332767-15-3

Boc-l-trp(formyl)-o-ch2-phi-ch2-cooh

Cat. No.: B6341371
CAS No.: 1332767-15-3
M. Wt: 480.5 g/mol
InChI Key: KXSHXEKPKLNQRI-NRFANRHFSA-N
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Mechanism of Action

Target of Action

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as N (alpha)-boc-N (in)-formyl-L-tryptophan , is a derivative of tryptophan . It is used in organic synthesis as an indirect amino acid protecting group for the synthesis of biologically active peptide compounds . The primary targets of this compound are therefore the amino acids in peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by introducing tert-butoxycarbonyl and aldehyde groups on the tryptophan molecule . This modification protects the tryptophan from alkylation and sulfonation during peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .

Pharmacokinetics

Its solubility in organic solvents such as chloroform, dimethylformamide, and ethanol suggests that it may have good bioavailability if administered in a suitable formulation .

Result of Action

The result of the compound’s action is the successful synthesis of biologically active peptide compounds . By protecting the tryptophan residues in these peptides, it ensures that they can fold and function correctly .

Action Environment

The action of Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH is influenced by environmental factors such as pH and temperature . For example, under acidic conditions, partial hydrolysis of the compound may occur . It is also sensitive to light, and should be stored in a dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group. The formylation of the indole ring is achieved using formic acid or formylating agents like formic anhydride. The phenylacetic acid moiety is introduced through esterification reactions involving phenylacetic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-tryptophan(formyl)-O-CH2-phenyl-CH2-COOH is unique due to its combination of protecting groups and functional moieties, which provide versatility in synthetic applications and research studies. Its ability to undergo various chemical reactions and its role in studying protein interactions make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-[4-[[(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7/c1-26(2,3)35-25(33)27-21(13-19-14-28(16-29)22-7-5-4-6-20(19)22)24(32)34-15-18-10-8-17(9-11-18)12-23(30)31/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,27,33)(H,30,31)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSHXEKPKLNQRI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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